

# Spectroscopic Profile of Dimethyl 2-(2-methoxyphenoxy)malonate: A Technical Guide

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## Compound of Interest

Compound Name: *Dimethyl 2-(2-methoxyphenoxy)malonate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl 2-(2-methoxyphenoxy)malonate**, a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **Dimethyl 2-(2-methoxyphenoxy)malonate** is  $C_{12}H_{14}O_6$ , with a molecular weight of 254.24 g/mol .<sup>[1]</sup> The following tables summarize the key spectroscopic data obtained for this compound.

### <sup>1</sup>H NMR Data

Solvent:  $CDCl_3$  Frequency: Not specified in the available data.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.12-7.00	m	2H	Aromatic protons
6.98-6.90	m	1H	Aromatic proton
6.90-6.82	m	1H	Aromatic proton
5.27	s	1H	O-CH-(COOCH <sub>3</sub> ) <sub>2</sub>
3.85	s	3H	Ar-OCH <sub>3</sub>
3.84	s	6H	2 x -COOCH <sub>3</sub>

Table 1: <sup>1</sup>H NMR spectroscopic data for **Dimethyl 2-(2-methoxyphenoxy)malonate**.[\[1\]](#)

## <sup>13</sup>C NMR Data

Solvent: CDCl<sub>3</sub> Frequency: Not specified in the available data.

Chemical Shift ( $\delta$ ) ppm	Assignment
166.2	2 x C=O (ester)
150.4	Aromatic C-O
146.0	Aromatic C-O
124.4	Aromatic CH
120.8	Aromatic CH
119.0	Aromatic CH
112.5	Aromatic CH
78.4	O-CH-(COOCH <sub>3</sub> ) <sub>2</sub>
55.8	Ar-OCH <sub>3</sub>
53.0	2 x -COOCH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR spectroscopic data for **Dimethyl 2-(2-methoxyphenoxy)malonate**.[\[1\]](#)

## Mass Spectrometry Data

Technique: High-Resolution Mass Spectrometry (HRMS)

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI+)
Formula	$\text{C}_{12}\text{H}_{14}\text{O}_6$
Calculated $m/z$ (M+H) <sup>+</sup>	255.0869
Measured $m/z$ (M+H) <sup>+</sup>	255.0870

Table 3: High-Resolution Mass Spectrometry data for **Dimethyl 2-(2-methoxyphenoxy)malonate**.[\[1\]](#)

## Infrared (IR) Spectroscopy

A specific experimental IR spectrum for **Dimethyl 2-(2-methoxyphenoxy)malonate** is not readily available in the searched literature. However, based on the functional groups present in the molecule, the following characteristic absorption bands are expected:

Wavenumber Range ( $\text{cm}^{-1}$ )	Functional Group	Vibration
~3000-2850	C-H	Alkyl and Aryl C-H stretch
~1750-1730	C=O	Ester carbonyl stretch
~1600, ~1480	C=C	Aromatic ring stretch
~1250-1000	C-O	Ether and Ester C-O stretch

Table 4: Predicted characteristic Infrared absorption bands for **Dimethyl 2-(2-methoxyphenoxy)malonate**.

## Experimental Protocols

The following protocols are based on the synthesis and characterization of **Dimethyl 2-(2-methoxyphenoxy)malonate** as described in the literature.<sup>[1]</sup>

## Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate

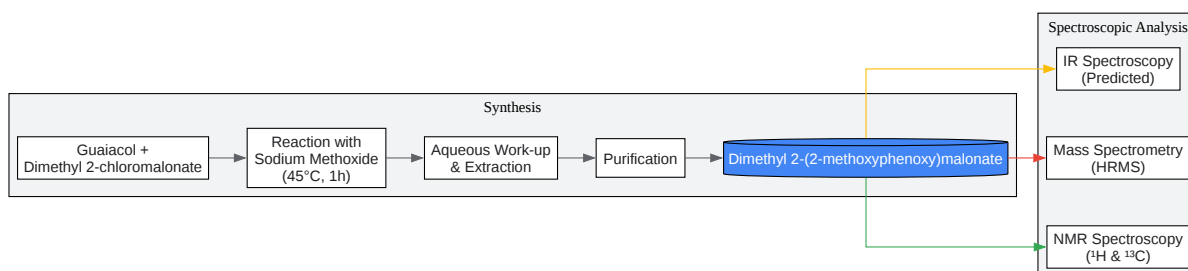
- **Reaction Setup:** A solution of sodium methoxide is prepared by dissolving sodium metal in methanol. This solution is then added dropwise to a stirred mixture of guaiacol and dimethyl 2-chloromalonate.
- **Reaction Conditions:** The reaction mixture is stirred at 45°C for 1 hour.
- **Work-up:** Upon completion, the volatile components are removed by rotary evaporation. The resulting residue is dissolved in toluene and washed sequentially with deionized water and a 1% aqueous sodium bicarbonate solution.
- **Purification:** The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield **Dimethyl 2-(2-methoxyphenoxy)malonate** as a viscous oil.

## Spectroscopic Analysis

- **NMR Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- **Mass Spectrometry:** High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.
- **Infrared Spectroscopy:** While not explicitly detailed for the final product, IR spectra of related compounds are typically recorded using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film on KBr plates or as a solution in a suitable solvent like chloroform.

## Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Dimethyl 2-(2-methoxyphenoxy)malonate**.



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## References

- 1. Dimethyl 2-(2-methoxyphenoxy)malonate | 150726-89-9 [chemicalbook.com]
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